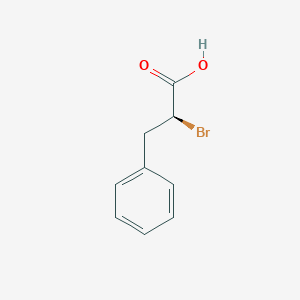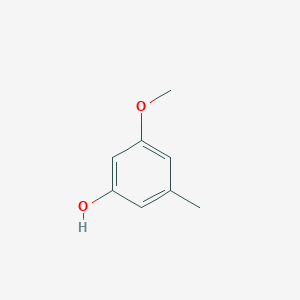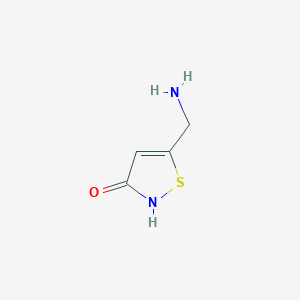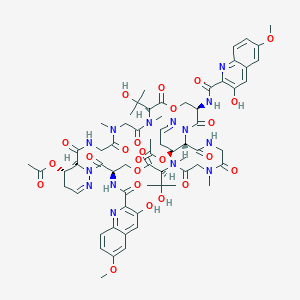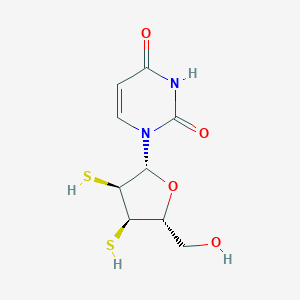
2-Amino-3-(hydroxyamino)propanoic acid
描述
Synthesis Analysis
The synthesis of related compounds like 2-amino-3-([15N]-methylamino)propanoic acid involves starting from α-acetamidoacrylic acid and [15N]-methylamine, with enantioselective hydrolysis yielding specific isomers (Hu & Ziffer, 1990). Another synthesis approach for racemic 2-amino-3-(heteroaryl)propanoic acids, emphasizing furan or thiophene nuclei, uses zinc dust and formic acid reduction methods (Kitagawa et al., 2004).
Molecular Structure Analysis
Molecular structure investigations are pivotal for understanding the interactions and potential functionality of 2-Amino-3-(hydroxyamino)propanoic acid. For closely related compounds, X-ray crystallography and NMR spectroscopy are often used to elucidate their configurations, showcasing the complexity and diversity of these molecules' structures (Liang & Datta, 2005).
Chemical Reactions and Properties
2-Amino-3-(hydroxyamino)propanoic acid and its analogs participate in various chemical reactions, highlighting their reactivity and potential as intermediates in synthesis pathways. For instance, catalytic oxidation of secondary amines to N-hydroxyamino acids showcases a method for converting amines to amino acids, emphasizing the compound's versatility (Murahashi & Shiota, 1987).
科学研究应用
Neurological Research
BMAA is studied for its potential link to neurodegenerative diseases. For instance, Duncan et al. (1992) explored its bioavailability in primates, indicating its high oral absorption, which is significant for understanding its potential impact on neurological conditions (Duncan et al., 1992).
Synthetic Chemistry
The compound is also a subject of interest in synthetic chemistry. Hu and Ziffer (1990) described its synthesis and optical resolution, providing a foundation for further chemical and pharmacological studies (Hu & Ziffer, 1990).
Computational Peptidology
Flores-Holguín et al. (2019) utilized conceptual density functional theory to study the molecular properties of antifungal tripeptides, which include derivatives of 2-Amino-3-(hydroxyamino)propanoic acid. This research is crucial for drug design and understanding the bioactivity of these compounds (Flores-Holguín et al., 2019).
Catalyst Research
Buitrago et al. (2012) explored the use of amino acid-based ligands, including derivatives of BMAA, in asymmetric transfer hydrogenation. This has implications for pharmaceutical synthesis and industrial chemistry (Buitrago et al., 2012).
Pharmacokinetics and Blood-Brain Barrier Permeability
Duncan et al. (1991) studied the pharmacokinetics and blood-brain barrier permeability of BMAA in rats. This research is essential for understanding the potential neurological effects of BMAA (Duncan et al., 1991).
Development of Chelating Agents
Dobosz et al. (1998) investigated the transformation of the amino group of alanine into oxime and the carboxylic group into a hydroxamic function, creating a more potent chelating agent for metal ions than alanine itself or its analogues (Dobosz et al., 1998).
安全和危害
While specific safety and hazards information for “2-Amino-3-(hydroxyamino)propanoic acid” is not available in the search results, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak6.
未来方向
The future directions of “2-Amino-3-(hydroxyamino)propanoic acid” are not explicitly mentioned in the search results. However, given its role as an amino acid, it may continue to be studied for its potential applications in various fields, including medicine and agriculture3.
Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.
属性
IUPAC Name |
2-amino-3-(hydroxyamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3/c4-2(1-5-8)3(6)7/h2,5,8H,1,4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFOGXGRPDRQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(hydroxyamino)propanoic acid | |
CAS RN |
17136-56-0 | |
| Record name | NSC159165 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



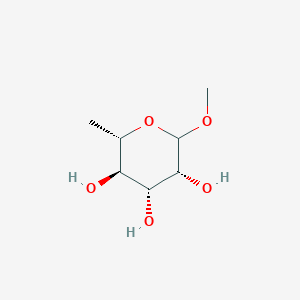
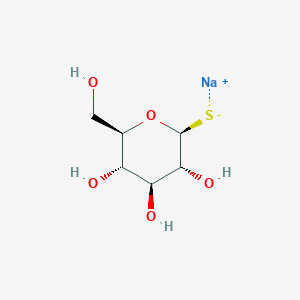
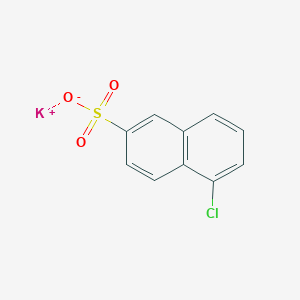
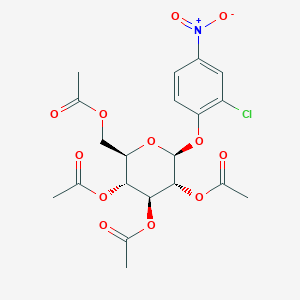

![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)

